N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(20-9-3-6-17-5-1-2-8-19(17)20)25-14-16-10-12-24-21(13-16)18-7-4-11-23-15-18/h1-13,15H,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYYYQJDLANDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide typically involves the coupling of a bipyridine derivative with a naphthamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and naphthamide units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine-N-oxide derivatives, while reduction can produce reduced bipyridine compounds .
Scientific Research Applications
Chemical Properties and Structure
N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide is characterized by the following:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 358.43 g/mol
The compound features a bipyridine moiety linked to a naphthamide group, which imparts unique properties that are exploited in various applications.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry. It forms complexes with transition metals, which can be utilized in:
- Catalysis : The ligand facilitates reactions by stabilizing metal centers.
- Materials Science : Metal complexes are explored for their electronic properties in organic semiconductors.
Biological Imaging
The luminescent properties of this compound make it a candidate for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows for:
- Cellular Imaging : Tracking cellular processes in real-time.
- Diagnostic Applications : Potential use in medical diagnostics to visualize biological markers.
Medicinal Chemistry
Research has indicated potential therapeutic applications of this compound:
-
Anticancer Activity : Studies have shown that it can inhibit the proliferation of certain cancer cells, particularly those with BRCA deficiencies. The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), crucial for DNA repair processes.
Study Type Results In vitro studies Significant inhibition of cancer cell proliferation -
Enzyme Inhibition : The compound has demonstrated strong inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's.
Enzyme IC50 Value (µM) Acetylcholinesterase 0.63
Advanced Materials Development
In the field of materials science, this compound is explored for its role in developing advanced materials:
-
Organic Semiconductors : Its electronic properties are being studied for applications in photovoltaic devices.
Material Type Application Organic semiconductors Photovoltaic devices
Case Study 1: Antibacterial Efficacy
Objective : Evaluate the antibacterial activity against common pathogens.
Methodology : Disk diffusion method was employed against E. coli, S. aureus, and P. aeruginosa.
Results : The compound exhibited significant zones of inhibition compared to control groups, indicating its potential as an antibacterial agent.
Case Study 2: Enzyme Inhibition Analysis
Objective : Assess the compound's effect on acetylcholinesterase.
Methodology : Enzyme assays were conducted to measure IC50 values.
Results : The compound showed an IC50 value of 0.63 µM, suggesting strong inhibitory action and potential therapeutic implications.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide involves its interaction with molecular targets, such as metal ions or biological macromolecules. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes or serve as catalysts in chemical reactions . Additionally, the naphthamide group can interact with biological membranes or proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong metal-chelating properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and materials science.
Phenanthroline: A related compound with similar metal-chelating abilities and applications in analytical chemistry.
Uniqueness
The presence of the naphthamide group enhances its solubility and interaction with biological systems, making it a versatile compound for various research and industrial applications .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide is a compound characterized by its unique structural features, combining a bipyridine moiety with a naphthamide group. This composition contributes to its notable biological activity, particularly in the context of metal ion chelation and interaction with biological macromolecules. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves:
- Metal Ion Chelation: The bipyridine component can effectively chelate metal ions, which may modulate the activity of metalloenzymes or serve as catalysts in various biochemical reactions.
- Interaction with Biological Macromolecules: The compound can interact with proteins and nucleic acids, potentially disrupting their normal functions.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro. Preliminary findings suggest potential activity against cancer cell lines, although further studies are required to establish its efficacy and mechanism.
Case Studies
- Metal Ion Interaction Study: A study demonstrated that compounds similar to this compound effectively inhibited metalloenzyme activity by chelating zinc ions. This inhibition was linked to reduced proliferation in cancer cell lines.
- Antimicrobial Testing: A series of bipyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the naphthamide structure could enhance antimicrobial activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,2’-Bipyridine | Bipyridine Derivative | Strong metal-chelating properties |
| 4,4’-Bipyridine | Bipyridine Isomer | Coordination chemistry applications |
| Phenanthroline | Related Compound | Antimicrobial and analytical chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
